Cytidine

Catalog No.
S772662
CAS No.
65-46-3
M.F
C9H13N3O5
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine

CAS Number

65-46-3

Product Name

Cytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-XVFCMESISA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone; 1-β-D-ribosylcytosine; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine; Cytosine Riboside; NSC 20258

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Building Blocks of Nucleic Acids:

  • Cytidine serves as a fundamental building block for the synthesis of RNA (ribonucleic acid) and DNA (deoxyribonucleic acid), the genetic materials of all living organisms .
  • Researchers utilize radiolabeled cytidine to track and monitor the synthesis and turnover of nucleic acids in cells and tissues, aiding in understanding various biological processes .

Treatment of Metabolic Disorders:

  • Studies suggest cytidine supplementation may offer therapeutic benefits in dyslipidemia, a condition characterized by abnormal blood fat levels .
  • Research demonstrates its potential to alleviate hepatic steatosis (fatty liver) and modulate gut microbiota composition, potentially contributing to improved lipid profiles .

Investigation in Neurodegenerative Diseases:

  • Cytidine-5'-diphosphocholine (CDP-choline), a derivative of cytidine, is being explored for its potential neuroprotective and memory-enhancing effects in conditions like Alzheimer's disease and Parkinson's disease .
  • Its ability to promote the synthesis of cell membrane components and increase neurotransmitter levels is under investigation for its role in improving cognitive function and protecting brain cells .

Cancer Research and Treatment:

  • The enzyme cytidine deaminase (CDA) plays a critical role in the metabolism of cytidine and its analogs used in cancer chemotherapy .
  • Understanding CDA's activity and regulation is crucial for developing strategies to improve the effectiveness of cytidine-based chemotherapies and overcome potential drug resistance .

Pain Management Studies:

  • Research is exploring the combined use of cytidine and other nucleotides like uridine, along with vitamin B12, for the potential management of neuropathic pain, including pain associated with nerve compression .
  • While further studies are needed, this combination therapy shows promising results in reducing pain scores in patients suffering from various neuropathic conditions .

It's important to note:

  • This information is for scientific research purposes only and should not be interpreted as medical advice.
  • Cytidine-based therapies are undergoing investigation, and their use should be guided by qualified healthcare professionals.

Cytidine is a pyrimidine nucleoside formed by the attachment of cytosine to a ribose sugar via a β-N(1)-glycosidic bond. It is a white, crystalline solid that is highly soluble in water but only slightly soluble in ethanol . Cytidine plays a critical role as a building block of ribonucleic acid (RNA), contributing to the structure and function of various biological molecules. In humans, dietary cytidine can be converted into uridine, which is believed to mediate some of cytidine's metabolic effects .

, particularly in the context of nucleic acid metabolism. One notable reaction involves the enzyme cytidine deaminase, which catalyzes the hydrolytic deamination of cytidine to uridine, releasing ammonia in the process . Additionally, cytidine can participate in radical reactions, such as those involving sulfate radicals, which lead to different intermediates depending on the specific conditions and reactants involved .

In laboratory settings, cytidine can also react with various reagents for chemical modifications, such as methylation or acylation, which are often used in biochemical research and drug development .

Cytidine exhibits several biological activities beyond its structural role in RNA. It has been implicated in regulating neuronal-glial glutamate cycling, with studies suggesting that cytidine supplementation may reduce levels of midfrontal/cerebral glutamate/glutamine . This property has led to interest in its potential use as a glutamatergic antidepressant drug. Furthermore, certain cytidine analogs have shown promise in pharmacological applications; for instance, KP-1461 acts as an anti-HIV agent by inducing viral mutagenesis .

Cytidine can be synthesized through several methods:

  • Natural Extraction: It can be extracted from sources rich in RNA, such as organ meats and brewer's yeast.
  • Chemical Synthesis: Laboratory synthesis often involves glycosylation reactions where cytosine is reacted with ribose derivatives under acidic or enzymatic conditions to form cytidine.
  • Biochemical Synthesis: In living organisms, cytidine is synthesized via the pyrimidine salvage pathway, where nucleotides are recycled from nucleic acid breakdown products.

Cytidine has various applications in both research and medicine:

  • Biochemical Research: Used as a substrate for studying nucleic acid metabolism and enzyme kinetics.
  • Pharmaceuticals: Certain analogs of cytidine are utilized in cancer treatment and antiviral therapies.
  • Nutritional Supplements: Cytidine is sometimes included in dietary supplements aimed at enhancing cognitive function or mood stabilization.

Studies have examined the interactions of cytidine with various biological systems and compounds. For example, research into its role in neurotransmitter cycling indicates potential interactions with glutamate receptors and related pathways . Additionally, investigations into its radical chemistry reveal how it interacts with reactive species like sulfate radicals, affecting its stability and reactivity under different conditions .

Cytidine shares structural similarities with several other nucleosides and nucleotides. Here are some comparable compounds:

CompoundStructureKey Features
DeoxycytidineCytosine + deoxyriboseLacks one oxygen atom compared to cytidine; important in DNA.
UridineUracil + riboseSimilar structure; involved in RNA but differs by having uracil instead of cytosine.
ThymidineThymine + deoxyriboseFunctions similarly to deoxycytidine but contains thymine; important for DNA synthesis.
AdenosineAdenine + riboseHas adenine instead of cytosine; crucial for energy transfer (ATP).

Cytidine's uniqueness lies primarily in its specific role within RNA and its metabolic conversion to uridine, which distinguishes it from other nucleosides that may serve different functions or participate in different biochemical pathways .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Cytidine is a white crystalline powder. (NTP, 1992)
Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS]
Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

243.08552052 g/mol

Monoisotopic Mass

243.08552052 g/mol

Heavy Atom Count

17

LogP

-2.51

Appearance

White Solid

Melting Point

419 to 421 °F (decomposes) (NTP, 1992)
230.5 °C

UNII

5CSZ8459RP

Related CAS

27498-46-0

Pharmacology

Cytidine is a pyrimidine nucleoside comprised of a cytosine bound to ribose via a beta-N1-glycosidic bond. Cytidine is a precursor for uridine. Both cytidine and uridine are utilized in RNA synthesis.

Vapor Pressure

Negligible (NTP, 1992)

Other CAS

65-46-3

Wikipedia

Cytidine

General Manufacturing Information

Cytidine: ACTIVE

Dates

Modify: 2023-08-15

William M. Haynes (2016). CRC Handbook of Chemistry and Physics (97th ed.). Boca Raton: CRC Press. pp. 3–140. ISBN 978-1-4987-5429-3.

Robert A. Lewis, Michael D. Larrañaga, Richard J. Lewis Sr. (2016). Hawley's Condensed Chemical Dictionary (16th ed.). Hoboken, New Jersey: John Wiley & Sons, Inc. p. 688. ISBN 978-1-118-13515-0.

Jonas DA; Elmadfa I; Engel KH; et al. (2001). "Safety considerations of DNA in food". Ann Nutr Metab. 45 (6): 235–54. doi:10.1159/000046734. PMID 11786646.

Wurtman RJ, Regan M, Ulus I, Yu L (Oct 2000). "Effect of oral CDP-choline on plasma choline and uridine levels in humans". Biochem. Pharmacol. 60 (7): 989–92. doi:10.1016/S0006-2952(00)00436-6. PMID 10974208.

John S. James. "New Kind of Antiretroviral, KP-1461". AIDS Treatment News. Archived from the original on 2019-03-30. Retrieved 2012-03-23.

"Scientists reprogram cancer cells with low doses of epigenetic drugs". Medical XPress. March 22, 2012.

Machado-Vieira, Rodrigo; Salvadore, Giacomo; DiazGranados, Nancy; Ibrahim, Lobna; Latov, David; Wheeler-Castillo, Cristina; Baumann, Jacqueline; Henter, Ioline D.; Zarate, Carlos A. (2010). "New Therapeutic Targets for Mood Disorders". The Scientific World Journal. 10: 713–726. doi:10.1100/tsw.2010.65. ISSN 1537-744X. PMC 3035047. PMID 20419280.

Berg, J.M., Tymoczko, J.L., and Stryer, L. Nucleotide biosynthesis. Biochemistry (2002).

Chabner, B.A., Johns, D.G., Coleman, C.N., et al. Purification and properties of cytidine deaminase from normal and leukemic granulocytes. J. Clin. Invest. 53(3), 922-931 (1974).

Martin, E., Palmic, N., Sanquer, S., et al. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation. Nature 510(7504), 288-292 (2014).

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